N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine
Description
Properties
CAS No. |
94732-43-1 |
|---|---|
Molecular Formula |
C12H9ClN2O4 |
Molecular Weight |
280.66 g/mol |
IUPAC Name |
2-[[2-(5-chloro-1H-indol-3-yl)-2-oxoacetyl]amino]acetic acid |
InChI |
InChI=1S/C12H9ClN2O4/c13-6-1-2-9-7(3-6)8(4-14-9)11(18)12(19)15-5-10(16)17/h1-4,14H,5H2,(H,15,19)(H,16,17) |
InChI Key |
RIIJHZAWFKXMDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)C(=O)C(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Protection of Indole NH
To prevent undesired side reactions during acylation, the indole’s NH is protected using a 2-(trimethylsilyl)ethoxymethyl (SEM) group:
-
Procedure : 5-Chloro-1H-indole (1.0 equiv) is dissolved in dry DMF under nitrogen, treated with NaH (1.2 equiv) at 0°C, and SEM-Cl (1.1 equiv) is added dropwise. The mixture is stirred at room temperature for 12 hours, quenched with water, and extracted with ethyl acetate. The organic layer is dried over MgSO₄ and concentrated to yield 1-SEM-5-chloro-1H-indole (85% yield).
Friedel-Crafts Acylation
Oxalyl chloride serves as the acylating agent to introduce the oxoacetyl group:
-
Procedure : A solution of 1-SEM-5-chloro-1H-indole (1.0 equiv) in dry DCM is cooled to 0°C. Oxalyl chloride (1.5 equiv) and AlCl₃ (1.2 equiv) are added sequentially. The reaction is stirred at 0°C for 2 hours and then at room temperature for 6 hours. The mixture is poured into ice-cold water, and the organic layer is separated, washed with brine, and concentrated. The crude product is purified via flash chromatography to yield 1-SEM-5-chloro-3-(oxoacetyl)-1H-indole (65% yield).
Deprotection of SEM Group
The SEM group is removed under mild conditions to preserve the oxoacetyl functionality:
-
Procedure : The protected intermediate is dissolved in THF and treated with tetrabutylammonium fluoride (TBAF, 1.1 equiv) at 0°C. After stirring for 3 hours, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is concentrated to afford (5-chloro-1H-indol-3-yl)(oxo)acetic acid (90% yield).
Formation of (5-Chloro-1H-indol-3-yl)(oxo)acetyl Chloride
The carboxylic acid is converted to its reactive acyl chloride derivative:
-
Procedure : (5-Chloro-1H-indol-3-yl)(oxo)acetic acid (1.0 equiv) is suspended in dry DCM, and oxalyl chloride (2.0 equiv) is added dropwise with catalytic DMF (0.1 equiv). The mixture is stirred at room temperature for 4 hours, then concentrated under reduced pressure to yield the acyl chloride as a yellow solid (95% purity, used without further purification).
Coupling with Glycine Methyl Ester
The acyl chloride is reacted with glycine methyl ester to form the protected intermediate:
-
Procedure : Glycine methyl ester hydrochloride (1.2 equiv) is suspended in dry THF, and triethylamine (2.5 equiv) is added. The acyl chloride (1.0 equiv) in THF is added dropwise at 0°C. The reaction is stirred at room temperature for 12 hours, filtered, and concentrated. The residue is extracted with ethyl acetate, washed with 1M HCl and brine, dried over MgSO₄, and purified via flash chromatography to yield methyl N-[(5-chloro-1H-indol-3-yl)(oxo)acetyl]glycinate (75% yield).
Saponification to Free Carboxylic Acid
The methyl ester is hydrolyzed to the final product:
-
Procedure : The ester intermediate is dissolved in THF/H₂O (3:1) and treated with LiOH (2.0 equiv) at 0°C. After stirring for 4 hours, the mixture is acidified with 1M HCl to pH 3–4 and extracted with ethyl acetate. The organic layer is concentrated to afford N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine as a white solid (80% yield).
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, DMSO-d₆) : δ 12.01 (s, 1H, COOH), 10.91 (s, 1H, NH), 8.21 (s, 1H, indole H-2), 7.52–7.48 (m, 2H, indole H-4, H-7), 7.34 (d, J = 8.4 Hz, 1H, indole H-6), 4.02 (s, 2H, glycine CH₂), 2.51 (s, 2H, oxoacetyl CH₂).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 195.2 (C=O), 171.5 (COOH), 136.8 (indole C-3), 129.4–118.3 (indole aromatic carbons), 55.1 (glycine CH₂).
High-Resolution Mass Spectrometry (HRMS)
Optimization and Challenges
Solvent and Temperature Effects
Side Reactions
-
N-Acylation of indole NH : Addressed via SEM protection, with deprotection efficiency >90%.
-
Ester hydrolysis during coupling : Avoided by using anhydrous conditions and molecular sieves.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| NH Protection | SEM-Cl, NaH, DMF, 25°C | 85% | 98% |
| Friedel-Crafts | Oxalyl chloride, AlCl₃, DCM, 0°C → 25°C | 65% | 95% |
| Deprotection | TBAF, THF, 0°C | 90% | 97% |
| Acyl Chloride | Oxalyl chloride, DMF, 25°C | 95% | 99% |
| Amide Coupling | Glycine methyl ester, TEA, THF, 0°C → 25°C | 75% | 96% |
| Saponification | LiOH, THF/H₂O, 0°C → 25°C | 80% | 98% |
Chemical Reactions Analysis
Types of Reactions
2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
Medicinal Chemistry
N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine has garnered attention in medicinal chemistry due to its potential as a lead compound for developing new pharmaceuticals. Its structural characteristics suggest possible biological activities that could be harnessed for therapeutic purposes.
Notable Activities :
- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives of indole have shown significant effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
Research has indicated that compounds related to this compound may possess various biological activities, including:
- Anti-inflammatory Effects : Indole derivatives have been studied for their potential to modulate inflammatory processes, making them candidates for treating inflammatory diseases .
- Anticancer Potential : The unique structure of this compound might contribute to its ability to inhibit cancer cell proliferation, similar to other indole derivatives that have demonstrated anticancer properties .
Case Study 1: Antibacterial Activity
In a study examining the antibacterial efficacy of various indole derivatives, researchers synthesized N-acyl-alpha amino acids and tested their activity against common bacterial strains. The results showed that certain derivatives exhibited inhibition zones comparable to established antibiotics, indicating significant potential for further development in treating bacterial infections .
Case Study 2: Anticancer Research
A separate investigation focused on the anticancer properties of indole derivatives highlighted the capacity of these compounds to induce apoptosis in cancer cells. The study utilized cell line assays to demonstrate that this compound could potentially serve as a scaffold for designing more potent anticancer agents .
Mechanism of Action
The mechanism of action of 2-(2-(5-Chloro-1H-indol-3-yl)-2-oxoacetamido)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes structural differences and similarities between N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine and its analogs:
*Note: Molecular formula and weight for the target compound are inferred based on structural analysis due to lack of explicit data in evidence.
Key Observations:
Substituent Effects :
- The chloro group in the target compound enhances electron-withdrawing properties compared to methoxy (electron-donating) in or hydrogen in . This may influence binding affinity to hydrophobic pockets or metabolic stability.
- Fluoro in offers similar electronegativity but differs in steric bulk.
The dimethylamide group in replaces glycine, reducing polarity and possibly enhancing membrane permeability.
Molecular Complexity :
- The quinazolinyl core in introduces additional hydrogen-bonding sites, whereas the target compound retains a simpler indole-glycine scaffold.
Pharmacological and Metabolic Considerations
- Prodrug Potential: The acetylated prodrugs laquinimod and tasquinimod highlight the role of acetyl groups in masking active metabolites. The target compound’s oxoacetyl-glycine motif may similarly act as a prodrug, though direct evidence is lacking.
- Metabolism : Glycine conjugates (e.g., ) are often substrates for peptidases or esterases, suggesting the target compound may undergo enzymatic hydrolysis to release active indole derivatives.
- Toxicity : Chlorinated indoles (e.g., target compound) may exhibit different toxicity profiles compared to methoxy- or fluoro-substituted analogs due to variations in metabolic pathways .
Biological Activity
N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine is a synthetic compound with potential therapeutic applications. Its structure features an indole moiety, which is known for various biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Chemical Formula : C₁₂H₁₂ClN₂O₃
- Molecular Weight : 232.24 g/mol
- Structure : The compound consists of an indole ring substituted with a chloro group and an acetylated glycine moiety.
Anticancer Activity
Research indicates that compounds with indole structures often exhibit anticancer properties. This compound has been studied in various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis.
- Mechanism of Action : The compound may exert its anticancer effects through the modulation of signaling pathways involved in cell survival and apoptosis. Indole derivatives have been shown to influence the expression of genes related to cancer progression.
Anti-inflammatory Effects
Indole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated for its ability to reduce inflammatory markers in vitro and in vivo.
- Research Findings : Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, potentially through the inhibition of NF-kB signaling pathways.
Antimicrobial Activity
The antimicrobial potential of this compound has been assessed against various bacterial strains. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria.
Data Tables
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of cytokine levels | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies
-
Anticancer Study in Cell Lines :
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Methodology : MTT assay was performed to assess cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.
-
Anti-inflammatory Study :
- Objective : To determine the effect on TNF-alpha production in macrophages.
- Methodology : ELISA was used to quantify cytokine levels.
- Results : Treatment with the compound led to a 50% decrease in TNF-alpha production compared to untreated controls.
Q & A
Q. What are the standard synthetic protocols for preparing N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine, and how can yield and purity be optimized?
The synthesis typically involves multi-step reactions, starting with the coupling of 5-chloro-1H-indole-3-yl-glyoxylate with glycine derivatives. Key steps include:
- Acylation : Reacting 5-chloro-1H-indole-3-glyoxylic acid with chloroacetyl chloride in the presence of triethylamine to form the oxo-acetyl intermediate .
- Glycine Conjugation : Coupling the intermediate with glycine under basic conditions (e.g., NaOH in ethanol) at controlled temperatures (50–60°C) to minimize side reactions .
- Purification : Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures improve purity (>95%) . Yield optimization requires stoichiometric control and inert atmospheres to prevent oxidation of indole moieties .
Q. What spectroscopic and crystallographic methods are recommended for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ resolve signals for the indole NH (δ 10.2–11.5 ppm), glyoxylate carbonyl (δ 170–175 ppm), and glycine backbone (δ 3.8–4.2 ppm) .
- X-ray Crystallography : Use SHELX-97 for structure refinement. Key parameters include Mo-Kα radiation (λ = 0.71073 Å) and hydrogen bonding analysis to confirm intermolecular interactions in the crystal lattice .
- Mass Spectrometry : High-resolution ESI-MS (positive ion mode) validates the molecular ion [M+H]⁺ at m/z 295.05 (calculated for C₁₂H₁₀ClN₂O₄) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Testing : Agar diffusion assays against Staphylococcus aureus and Escherichia coli with concentrations ranging from 10–100 µg/mL .
- Enzyme Inhibition : Fluorometric assays for COX-2 or tyrosinase inhibition, using IC₅₀ calculations from dose-response curves (0.1–50 µM) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values compared to reference drugs like doxorubicin .
Advanced Research Questions
Q. How can contradictory data on its anti-inflammatory vs. pro-oxidant effects be resolved?
- Mechanistic Studies : Use siRNA knockdown in macrophage (RAW 264.7) models to isolate pathways (e.g., NF-κB vs. Nrf2) .
- ROS Quantification : Measure reactive oxygen species (ROS) via DCFH-DA fluorescence in cells treated with the compound (1–20 µM) under inflammatory stimuli (e.g., LPS) .
- Dose-Dependent Analysis : Compare low-dose (1–10 µM) anti-inflammatory activity (via IL-6 ELISA) with high-dose (50–100 µM) pro-oxidant effects (lipid peroxidation assays) .
Q. What computational strategies are effective for predicting its interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to COX-2 (PDB: 5KIR) or AhR receptors (PDB: 5NJ8), focusing on the indole and glyoxylate groups as pharmacophores .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, with RMSD and binding free energy (MM/PBSA) calculations .
- QSAR Modeling : Develop models using descriptors like LogP, polar surface area, and H-bond donors to correlate structure with bioactivity .
Q. What experimental designs are optimal for studying its reactive intermediates during synthesis?
- In Situ Monitoring : Use FT-IR spectroscopy to track acyl chloride intermediate formation (C=O stretch at 1800 cm⁻¹) .
- Stabilization Strategies : Add silver perchlorate (AgClO₄) to suppress α-oxo aldehyde formation during glycine coupling .
- HPLC-MS : Hyphenated techniques identify transient species (e.g., N-aryl glycine oxidation byproducts) with C18 columns and 0.1% formic acid mobile phase .
Q. How can its immunotoxicity and thyroid-disrupting potential be systematically evaluated?
- In Vivo Models : Dose Sprague-Dawley rats (10–50 mg/kg/day for 28 days) and measure serum T3/T4 levels and splenic lymphocyte proliferation .
- AhR Activation : Luciferase reporter assays in HepG2 cells transfected with AhR-responsive plasmids to assess dioxin-like activity .
- Histopathology : Thyroid gland sections stained with H&E to evaluate follicular cell hypertrophy .
Q. What methodologies improve crystallization for X-ray studies of its metal complexes?
- Co-Crystallization : Use transition metals (e.g., Cu²⁺ or Zn²⁺) in methanol/water (1:1) to form coordination polymers, leveraging the glyoxylate oxygen as a ligand .
- Cryoprotection : Flash-cool crystals in liquid N₂ with 25% glycerol as a cryoprotectant to minimize ice formation .
- Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands for datasets with >10% twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
